Thiofanox
Overview
Description
Thiofanox is a chemical compound used in acaricides and insecticides . It is a carbamate pesticide derived from carbamic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H18N2O2S . Its structure is functionally related to a methylcarbamic acid and a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been studied for its degradation in aqueous solutions . Additionally, its electrochemical reduction behavior has been analyzed using different polarographic methods .
Scientific Research Applications
Agricultural Pest Control : Thiofanox has been used effectively in controlling stem nematodes (Ditylenchus dipsaci) in crops like narcissus and tulip. Its effectiveness is comparable to other pesticides like carbofuran and phoxim, with the added advantage of preventing the nematodes from laying eggs in the bulbs (Damadzadeh & Hague, 1979).
Soil Treatment and Plant Uptake : Studies have shown that this compound is taken up by plants like sugarbeet when applied to soil, with its leaching and uptake being influenced by the soil type and irrigation levels. This suggests its potential for targeted pest control in agriculture (Dejonckheere, Steurbaut, Melkebeke, & Kips, 1983).
Insecticide Efficacy : this compound has been tested for its efficacy in controlling pests like the green peach aphids, showing a significant mortality rate in these insects when exposed to plants treated with this compound. This provides insights into its role in controlling aphid-transmitted viruses in crops (Holbrook, 1977).
Impact on Grass Growth : Research also indicates that this compound, among other pesticides, can enhance the yield of grass by controlling pests like frit fly larvae. Its influence on the earthworm population, an important component of grassland fauna, has been observed as well (Clements, Bentley, & Jackson, 1986).
Mechanism of Action
Thiofanox, also known as DTXSID4042468, this compound, or [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft, which can interfere with nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .
Pharmacokinetics
As a carbamate pesticide, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to an accumulation of acetylcholine . This can result in overstimulation of the nerves, causing symptoms such as muscle weakness, cramps, and even paralysis . On a cellular level, this compound may affect nerve cells by disrupting normal signal transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil composition can affect its mobility and persistence in the environment . Furthermore, temperature and pH can influence its stability and degradation . .
Safety and Hazards
Exposure to Thiofanox can cause rapid, severe carbamate poisoning with symptoms such as headache, sweating, nausea, vomiting, diarrhea, loss of coordination, and even death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
[(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSVSABTBYGOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Record name | THIOFANOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042468 | |
Record name | 3,3-Dimethyl-1-(methylthio)butanone-O-(N-methylcarbamoyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998), Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] | |
Record name | THIOFANOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiofanox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7412 | |
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Solubility |
5.2 G/L WATER AT 22 °C, VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. | |
Record name | THIOFANOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00017 mmHg at 77 °F (EPA, 1998), 0.00017 [mmHg], 1.7X10-4 mm Hg at 25 °C | |
Record name | THIOFANOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiofanox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | THIOFANOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS SOLID | |
CAS RN |
39196-18-4 | |
Record name | THIOFANOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiofanox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39196-18-4 | |
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Record name | 2-Butanone, 3,3-dimethyl-1-(methylthio)-, O-[(methylamino)carbonyl]oxime | |
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Record name | 3,3-Dimethyl-1-(methylthio)butanone-O-(N-methylcarbamoyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-1-(methylthio)butanone-O-(N-methylcarbamoyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.388 | |
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Record name | THIOFANOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
133.7 to 135.5 °F (EPA, 1998), 56.5 TO 57.5 °C | |
Record name | THIOFANOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOFANOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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